Platinum(IV) bromide

Thermal Stability Materials Science Inorganic Synthesis

Platinum(IV) bromide (PtBr4), also referred to as platinum tetrabromide, is an inorganic compound of platinum and bromine. It appears as brownish-black crystals and exhibits a one-dimensional polymeric chain structure composed of interconnected PtBr6 octahedra.

Molecular Formula Br4Pt
Molecular Weight 514.70 g/mol
CAS No. 13455-11-3
Cat. No. B3418968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum(IV) bromide
CAS13455-11-3
Molecular FormulaBr4Pt
Molecular Weight514.70 g/mol
Structural Identifiers
SMILESBr[Pt](Br)(Br)Br
InChIInChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4
InChIKeySNPHNDVOPWUNON-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum(IV) bromide (PtBr4) CAS 13455-11-3 – Inorganic Precursor for Catalyst Synthesis and Electrochemical Applications


Platinum(IV) bromide (PtBr4), also referred to as platinum tetrabromide, is an inorganic compound of platinum and bromine. It appears as brownish-black crystals [1] and exhibits a one-dimensional polymeric chain structure composed of interconnected PtBr6 octahedra [2]. With a molar mass of 514.7 g/mol [1], PtBr4 is primarily utilized in academic and industrial research settings. Its applications include serving as a component in qualitative inorganic analysis reagents [1] and acting as a precursor in the synthesis of heterogeneous catalysts [3], as well as in electrochemical studies for the formation of platinum nanoparticles [4].

Why Substituting PtBr4 with Other Platinum Halides or Oxidation States Is Not a Direct Procurement Option


Substituting PtBr4 with other platinum compounds is not straightforward due to significant differences in physicochemical properties and reactivity that directly impact experimental outcomes. The oxidation state of platinum (IV vs. II) fundamentally alters stability and ligand exchange kinetics [1]. For instance, PtBr4 decomposes at 180°C, whereas PtBr2 decomposes at a notably higher temperature of 250°C . Furthermore, the halide identity (Br vs. Cl vs. I) critically influences reduction potentials [2] and the kinetics of precursor reduction [3], which are essential parameters in catalyst synthesis and electrochemical deposition. These variations prevent a simple 1:1 substitution without extensive process re-optimization, making a direct procurement decision based on specific, quantifiable properties necessary.

Quantitative Differentiation of PtBr4 (CAS 13455-11-3) Against Closest Analogs: A Procurement-Focused Evidence Compilation


Thermal Decomposition Onset: PtBr4 vs. PtBr2

Platinum(IV) bromide (PtBr4) exhibits a significantly lower thermal decomposition temperature (180°C) compared to its lower oxidation state analog, platinum(II) bromide (PtBr2), which decomposes at 250°C [1]. This 70°C difference in decomposition onset is a critical parameter for processes involving thermal treatment or high-temperature reactions, dictating the stability window of the compound .

Thermal Stability Materials Science Inorganic Synthesis

Electrochemical Reduction Potential: PtBr4²⁻ vs. PtCl4²⁻ vs. PtI6²⁻

The reduction potential of haloplatinate complexes, a key factor in electrochemical deposition, follows the order PtCl4²⁻ > PtBr4²⁻ > PtI6²⁻ [1]. Specifically, PtBr4²⁻ exhibits an intermediate reduction potential between its chloride and iodide counterparts. This ranking is crucial for selecting a precursor that avoids premature reduction or requires specific overpotentials [1]. Furthermore, Pt nanoparticles generated from PtBr4²⁻ precursors are catalytically active for the oxygen reduction reaction (ORR), whereas those from PtI6²⁻ are inert due to site-blocking by strongly adsorbed iodide [1].

Electrochemistry Nanoparticle Synthesis Electrocatalysis

Stability of Isolated Dianions: PtBr4²⁻ vs. PtCl4²⁻ in the Gas Phase

In gas-phase studies under ultra-high vacuum, the isolated dianion PtBr4²⁻ demonstrates remarkable stability, exhibiting no appreciable metastable decay on a timescale of up to 1000 seconds [1]. This contrasts sharply with its chloro analog, PtCl4²⁻, which undergoes tunneling electron loss with a half-life of just 5 seconds under identical conditions [1]. This significant difference in intrinsic stability highlights a fundamental electronic property that can influence behavior in non-condensed phase environments or computational models.

Fundamental Chemistry Gas-Phase Ion Chemistry Stability

Reduction Kinetics: Impact of PtBr4²⁻ Formation on Pd-Pt Bimetallic Nanocrystal Synthesis

The introduction of bromide ions (KBr) to a synthesis containing PdCl4²⁻ and PtCl4²⁻ precursors leads to ligand exchange, forming PdBr4²⁻ and PtBr4²⁻ [1]. This chemical shift alters the relative reduction kinetics of the two metals. Specifically, the ratio of the initial reduction rates of Pd and Pt precursors changes from 10.0 (for the chloro complexes) to 2.4 upon conversion to the bromo complexes [1]. This alteration in reduction kinetics is the driving force behind a change in the final bimetallic nanoparticle structure from core-shell octahedra to alloy nanocubes [1].

Nanocrystal Synthesis Reaction Kinetics Bimetallic Catalysts

High-Value Application Scenarios for Platinum(IV) bromide (PtBr4) Driven by Quantitative Differentiation


Synthesis of Bimetallic Alloy Nanocrystals via Controlled Reduction Kinetics

As demonstrated by the 4.2-fold change in the Pd/Pt precursor reduction rate ratio upon switching from chloride to bromide ligands [1], PtBr4²⁻ precursors are essential for achieving specific bimetallic nanostructures. This scenario applies to the bottom-up synthesis of Pd-Pt alloy nanocubes, where the altered reduction kinetics and the facet-capping effect of bromide ions dictate the final morphology, which cannot be easily replicated with chloride precursors alone.

Electrochemical Deposition of Catalytically Active Pt Nanoparticles

In electrochemical systems, PtBr4²⁻ is a superior precursor over PtI6²⁻ for creating catalytically active platinum nanoparticle deposits. Unlike iodide-based precursors which yield inert Pt particles due to surface poisoning, PtBr4²⁻ produces nanoparticles that are active for the oxygen reduction reaction (ORR) [2]. Its reduction potential, being intermediate between chloride and iodide complexes, also offers a tunable parameter for controlled electrodeposition [2].

Catalyst Precursor for Hydrocarbon Reforming on Non-Hydrolytic Alumina

PtBr4 is a viable precursor for preparing Pt catalysts supported on non-hydrolytic (NH) amorphous alumina [3]. Its specific utility lies in its compatibility with in situ gelation synthesis methods. For instance, catalysts prepared using PtBr4 as an in situ precursor achieved a Pt dispersion of 32% after calcination, a metric that is critical for catalyst performance and varies significantly depending on the precursor chosen [3].

Qualitative Inorganic Analysis: Selective Detection of Cesium Ions

A solution of PtBr4 and gold(III) bromide can be used for the qualitative detection of cesium ions [4]. The interaction of cesium with this specific mixture produces a distinct color change (grey or black) on filter paper, making PtBr4 a necessary component of this particular analytical reagent [4]. This application is specific to PtBr4 and is not a general property of all platinum halides.

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